2-Acetyl-3-(3-fluorophenyl)imino-7-nitroinden-1-one
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Overview
Description
2-Acetyl-3-(3-fluorophenyl)imino-7-nitroinden-1-one is a complex organic compound that belongs to the class of indenone derivatives. This compound is characterized by the presence of an acetyl group, a fluorophenyl group, an imino group, and a nitro group attached to an indenone core. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3-(3-fluorophenyl)imino-7-nitroinden-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indenone Core: The indenone core can be synthesized through a Friedel-Crafts acylation reaction, where an aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Nitro Group: The nitro group can be introduced via nitration, which involves treating the compound with a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Imino Group: The imino group can be introduced through a condensation reaction between an amine and a carbonyl compound.
Addition of the Fluorophenyl Group: The fluorophenyl group can be added using a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3-(3-fluorophenyl)imino-7-nitroinden-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amino derivatives by reducing the nitro group.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-Acetyl-3-(3-fluorophenyl)imino-7-nitroinden-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Acetyl-3-(3-fluorophenyl)imino-7-nitroinden-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The fluorophenyl group can enhance the compound’s binding affinity to specific targets, increasing its potency.
Comparison with Similar Compounds
2-Acetyl-3-(3-fluorophenyl)imino-7-nitroinden-1-one can be compared with other similar compounds, such as:
2-Acetyl-3-(3-chlorophenyl)imino-7-nitroinden-1-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group. The presence of chlorine can affect the compound’s reactivity and biological activity.
2-Acetyl-3-(3-bromophenyl)imino-7-nitroinden-1-one: Similar structure but with a bromophenyl group. Bromine can influence the compound’s chemical properties and interactions with biological targets.
2-Acetyl-3-(3-methylphenyl)imino-7-nitroinden-1-one: Similar structure but with a methylphenyl group. The methyl group can alter the compound’s lipophilicity and pharmacokinetic properties.
The uniqueness of this compound lies in the presence of the fluorophenyl group, which can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-acetyl-3-(3-fluorophenyl)imino-7-nitroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O4/c1-9(21)14-16(19-11-5-2-4-10(18)8-11)12-6-3-7-13(20(23)24)15(12)17(14)22/h2-8,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDXOPRMVXIJHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=NC2=CC(=CC=C2)F)C3=C(C1=O)C(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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